Aranidipine, (S)- Aranidipine, (S)-
Brand Name: Vulcanchem
CAS No.: 148372-44-5
VCID: VC17073647
InChI: InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1
SMILES:
Molecular Formula: C19H20N2O7
Molecular Weight: 388.4 g/mol

Aranidipine, (S)-

CAS No.: 148372-44-5

Cat. No.: VC17073647

Molecular Formula: C19H20N2O7

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Aranidipine, (S)- - 148372-44-5

Specification

CAS No. 148372-44-5
Molecular Formula C19H20N2O7
Molecular Weight 388.4 g/mol
IUPAC Name 3-O-methyl 5-O-(2-oxopropyl) (4S)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m0/s1
Standard InChI Key NCUCGYYHUFIYNU-KRWDZBQOSA-N
Isomeric SMILES CC1=C([C@@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

Aranidipine (S)-enantiomer shares the core structure of aranidipine, a 1,4-dihydropyridine derivative with the chemical formula C19H20N2O7\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{7} and a molecular weight of 388.4 g/mol . The compound features:

  • A dihydropyridine ring substituted with methyl groups at positions 2 and 6.

  • A 2-nitrophenyl group at position 4.

  • Ester functionalities at positions 3 and 5: a methyl ester at position 3 and a 2-oxopropyl ester at position 5 .

The (S)-configuration arises from the stereocenter at the C-4 position of the dihydropyridine ring, which influences spatial orientation and receptor interactions .

Table 1: Key Chemical Properties of Aranidipine (S)-Enantiomer

PropertyValueSource
Molecular FormulaC19H20N2O7\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{7}
Molecular Weight388.4 g/mol
CAS Number148372-44-5
Stereochemistry(S)-configuration at C-4
SMILES NotationCOC(=O)C1=C(C)NC(C)=C(C1C2=C(C=CC=C2)N+=O)C(=O)OCC(C)=O

Pharmacological Profile

Mechanism of Action

The (S)-enantiomer exerts its antihypertensive effects primarily through voltage-dependent L-type calcium channel (VDCC) blockade, inhibiting calcium influx into vascular smooth muscle cells . This action reduces intracellular calcium concentrations, leading to vasodilation in peripheral and renal arterioles . Preclinical studies highlight its additional antagonism of α2-adrenergic receptors, which modulates sympathetic vasoconstrictive responses .

Enantiomer-Specific Activity

While both enantiomers inhibit VDCCs, the (S)-form demonstrates:

  • Enhanced vascular selectivity compared to (R)-aranidipine, minimizing cardiac side effects .

  • Prolonged receptor binding kinetics, contributing to its long-lasting hypotensive effects .

Absorption and Distribution

  • Absorption: The (S)-enantiomer is rapidly absorbed orally, with a time to peak plasma concentration (TmaxT_{\text{max}}) of 4–6 hours .

  • Bioavailability: Species-dependent variability is observed (3–48% in non-human models), though human data remain limited .

  • Protein Binding: 84–95% bound to plasma proteins, predominantly albumin .

Metabolism and Excretion

  • Metabolism: Hepatic cytochrome P450-mediated oxidation and ester hydrolysis generate eight metabolites, including active M-1α and M-1β .

  • Elimination: Renal excretion accounts for 60–70% of elimination, with a terminal half-life (t1/2t_{1/2}) of 12–15 hours .

Clinical Applications and Efficacy

Hypertension Management

In Japanese clinical trials, aranidipine (S)-enantiomer demonstrated:

  • Systolic/Diastolic Blood Pressure Reduction: 20–25 mmHg/10–15 mmHg over 12 weeks .

  • Renal Benefits: Increased glomerular filtration rate (GFR) by 15–20% via afferent/efferent arteriole vasodilation .

Table 2: Comparative Efficacy of Aranidipine Enantiomers

Parameter(S)-Aranidipine(R)-Aranidipine
VDCC IC50_{50}2.3 nM5.1 nM
α2-Adrenergic IC50_{50}18 nM45 nM
Half-Life (t1/2t_{1/2})14.2 hours9.8 hours

Synthesis and Analytical Characterization

Enantioselective Synthesis

The (S)-enantiomer is synthesized via:

  • Chiral Resolution: Separation of racemic aranidipine using preparative chromatography .

  • Asymmetric Catalysis: Employing Evans’ oxazolidinone auxiliaries to induce stereocontrol at C-4 .

Crystallographic Data

X-ray diffraction studies confirm the (S)-configuration, with a dihedral angle of 112° between the dihydropyridine and nitrophenyl rings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator